6-硫代-DG cep

描述

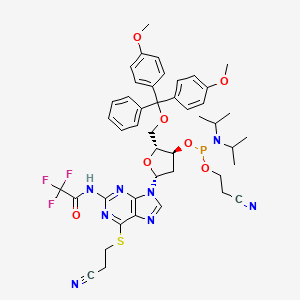

6-Thio-dG-CE Phosphoramidite, also known as 6-Thio-dG cep, is a nucleoside analog and telomerase substrate . It is recognized by telomerase and is incorporated into de novo synthesized telomeres . The chemical formula of 6-Thio-dG cep is C45H50F3N8O7PS .

Molecular Structure Analysis

The molecular formula of 6-Thio-dG cep is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular structure of 6-Thio-dG, a related compound, is available on ChemSpider .Chemical Reactions Analysis

6-Thio-dG cep is recognized by telomerase and is incorporated into de novo synthesized telomeres . This results in modified telomeres, leading to telomere dysfunction, but only in cells expressing telomerase .Physical And Chemical Properties Analysis

The molecular formula of 6-Thio-dG cep is C45H50F3N8O7PS, and its average mass is 934.962 Da . The molecular weight of 6-Thio-dG, a related compound, is 283.31 .科学研究应用

Antitumor Activity in Gliomas

6-Thio-DG has shown promising results in the treatment of gliomas, a type of tumor that occurs in the brain and spinal cord . It has been effective in both human and mouse glioma cell lines, with no obvious toxicity against normal astrocytes . The compound induces telomeric DNA damage, which is a primary antitumor mechanism .

Treatment of Temozolomide-Resistant Gliomas

In addition to its efficacy in treating gliomas, 6-Thio-DG has also demonstrated effectiveness in glioma cell lines that have acquired resistance to temozolomide, a chemotherapy drug commonly used to treat certain brain cancers .

Induction of Apoptotic Cell Death

6-Thio-DG has been found to induce apoptotic cell death in glioma cell lines grown as neurospheres . This means it can trigger programmed cell death, which is a way of eliminating cells that are no longer needed or are a threat to the organism.

Inhibition of Cell Invasion, Stem Cell, and Proliferation Pathways

Integrated computational analyses of transcriptomic and proteomic data indicated that 6-Thio-DG significantly inhibited cell invasion, stem cell, and proliferation pathways while triggering DNA damage and apoptosis .

Treatment of High-Risk Neuroblastoma

6-Thio-DG is a promising targeted agent for the treatment of high-risk neuroblastoma, a type of cancer that forms in certain types of nerve tissue . It has shown pre-clinical efficacy in neuroblastoma models .

Telomerase Targeting in Various Cancers

6-Thio-DG is a telomerase targeting drug that has shown efficacy in various cancers, including melanoma, non-small cell lung cancer, and pediatric brain tumor models .

Activation of Immune Responses

The modified nucleotide 6-Thio-DG induces telomerase-dependent telomeric DNA modification, DNA damage responses, and selective cancer cell death. It also activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Clinical Trials

6-Thio-DG is currently undergoing clinical trials, which will provide more information about its safety, effectiveness, and potential side effects .

作用机制

Target of Action

The primary target of 6-Thio-DG Cep, also known as THIO, is the telomere . Telomeres, along with the enzyme telomerase, play a fundamental role in the survival of cancer cells and their resistance to current therapies . The majority of high-risk neuroblastomas harbor telomerase activity .

Mode of Action

THIO induces telomerase-dependent telomeric DNA modification , leading to DNA damage responses . This results in the accumulation of THIO-damaged telomeric fragments in cytosolic micronuclei, which activates both innate (cGAS/STING) and adaptive (T-cell) immune responses .

Biochemical Pathways

The biochemical pathways affected by THIO involve the telomerase-mediated induction of telomeric DNA damage . This leads to the activation of both innate and adaptive immune responses . The compound’s action on these pathways results in selective cancer cell death .

Pharmacokinetics

It is known that thio is a small molecule and is currently in clinical development

Result of Action

The result of THIO’s action is the selective death of cancer cells . This is achieved through the induction of telomeric DNA damage responses, which lead to apoptosis in cancer cells . In vivo, THIO has been shown to significantly decrease tumor proliferation in glioblastoma xenografts and a patient-derived xenograft model of glioblastoma .

Action Environment

The action environment of THIO can influence its efficacy and stability. It is known that THIO has demonstrated efficacy in various in vitro and in vivo models of gliomas

未来方向

6-Thio-dG cep is currently being advanced in a Phase 2 clinical study in Non-Small Cell Lung Cancer (NSCLC) . The study tests the hypothesis that lower doses of 6-Thio-dG cep administered prior to Libtayo treatment would enhance and prolong responses in subjects with advanced NSCLC who did not respond or progressed after first-line treatment with a checkpoint inhibitor . Multiple milestones are on target for 2024 as enrollment continues in the trial .

属性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-(2-cyanoethylsulfanyl)purin-2-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H50F3N8O7PS/c1-29(2)56(30(3)4)64(61-24-10-22-49)63-36-26-38(55-28-51-39-40(55)52-43(54-42(57)45(46,47)48)53-41(39)65-25-11-23-50)62-37(36)27-60-44(31-12-8-7-9-13-31,32-14-18-34(58-5)19-15-32)33-16-20-35(59-6)21-17-33/h7-9,12-21,28-30,36-38H,10-11,24-27H2,1-6H3,(H,52,53,54,57)/t36-,37+,38+,64?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRFZLDCSJOHHT-UMFTULFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N=C6SCCC#N)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H50F3N8O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxy-methyl-sulfanylidene-lambda5-phosphane](/img/structure/B585347.png)

![[(4-Fluorophenyl)methyl]boronic acid](/img/structure/B585349.png)

![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)